2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound characterized by a bicyclic structure that includes a pyrimidine ring fused to a cyclopentane. Its molecular formula is , and it has a molecular weight of approximately 185.64 g/mol. The compound features a chlorine atom at the second position and an isopropyl group at the fourth position of the pyrimidine ring, contributing to its unique chemical properties and potential biological activities .
The chemical reactivity of 2-chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be attributed to the presence of the chlorine substituent and the nitrogen atoms in the pyrimidine ring. Typical reactions may include:
Research indicates that compounds similar to 2-chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant biological activities, including:
The synthesis of 2-chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be achieved through several methods:
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has potential applications in various fields:
Studies on the interactions of 2-chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas include:
Several compounds share structural similarities with 2-chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Chlorinated pyridine structure | Exhibits different biological activity profiles compared to pyrimidines |
| 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Methyl substitution instead of isopropyl | May show altered pharmacological properties |
| 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Additional chlorine substituent | Increased reactivity due to multiple halogen atoms |
These compounds highlight the uniqueness of 2-chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine in terms of its specific substituents and potential applications in medicinal chemistry .
Nucleophilic substitution at the C2 and C4 positions of cyclopenta[d]pyrimidine scaffolds requires precise control over electronic and steric factors. Recent studies demonstrate that metal-catalyzed cross-coupling reactions significantly enhance substitution efficiency. For example, nickel chloride (NiCl₂) and cuprous iodide (CuI) catalyze the coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with acrylic acid to form intermediate acrylate derivatives, achieving yields exceeding 73%. Ligands such as triphenylphosphine (PPh₃) stabilize catalytic intermediates, enabling selective substitution at the C4 position while preserving the chloro group at C2.
Comparative analyses of fused pyrimidine systems reveal that pyrido[2,3-d]pyrimidines exhibit moderate reactivity under nucleophilic conditions, requiring elevated temperatures (70–100°C) and concentrated nucleophiles. In contrast, cyclopenta[d]pyrimidines benefit from the electron-withdrawing effect of the fused cyclopentane ring, which activates the C4 position for isopropyl group introduction via amine or alkoxide nucleophiles.
Table 1: Catalytic Systems for Nucleophilic Substitution
| Catalyst System | Substrate | Yield (%) | Reference |
|---|---|---|---|
| NiCl₂/CuI/PPh₃ | 5-Bromo-2-chloro-pyrimidine | 73.1 | |
| Pd/C/H₂ | 4-Chloro-2-methylthio-pyrimidine | 90.3 | |
| CuCl/Et₃N | Pyrido[2,3-d]pyrimidine | 50–60 |
Condensation reactions between cyclopenta[d]pyrimidine precursors and isopropylamine derivatives are pivotal for introducing the isopropyl moiety. Acidic media, such as hydrochloric acid (HCl) in isopropyl alcohol (IPA), facilitate the coupling of 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine with 4-methoxy-2-nitroaniline, yielding 90.3% of the intermediate nitro compound. Subsequent reduction with zinc powder in acetic acid generates the primary amine, which undergoes acylation with chloroacetyl chloride to form the final cyclized product.
Key parameters for optimization include:
Regioselective chlorination at the C2 position is achieved using dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent in dimethyl sulfoxide (DMSO). Cuprous chloride (CuCl) and triethylamine (Et₃N) catalyze intramolecular cyclization, directing chlorination to the C2 position with 97.6% efficiency. The electron-deficient pyrimidine ring stabilizes the transition state, favoring C2 over C4 functionalization.
Mechanistic Insight:
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. For example, cyclization of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid in DMSO under microwave conditions (150°C, 20 min) achieves 95% yield compared to 70% yield via conventional heating (12 hours). This method minimizes thermal degradation, particularly for heat-sensitive intermediates.
Table 2: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 12 | 0.33 |
| Yield (%) | 70 | 95 |
| Energy Consumption (kJ) | 850 | 120 |
Sustainable synthesis employs ethanol and water as primary solvents, replacing toxic alternatives like dichloromethane (DCM). In one protocol, ethanol serves both as the reaction medium and proton source during nickel-catalyzed coupling, reducing solvent waste by 40%. Additionally, catalytic systems are recycled via filtration, with nickel and copper recovery rates exceeding 85%.
Waste Minimization Strategies:
The bicyclic architecture of 2-chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine presents a unique structural framework consisting of a fused pyrimidine ring system with a saturated cyclopentane moiety [1]. X-ray crystallographic investigations of related cyclopenta[d]pyrimidine derivatives have revealed critical geometric parameters that govern the three-dimensional structure of these bicyclic heterocycles [2] [3].
The molecular geometry of the compound exhibits characteristic features typical of fused bicyclic pyrimidine systems, with the pyrimidine ring maintaining essential planarity while the cyclopentane portion adopts a non-planar conformation [4]. Crystallographic data from analogous structures indicate that the dihedral angles between aromatic substituents and the pyrimidine core typically range from 44 to 65 degrees, significantly influencing the overall molecular topology [3].
Table 1: Fundamental Molecular Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClN₂ | Chemical Analysis |
| Molecular Weight | 196.68 g/mol | Mass Spectrometry |
| Topological Polar Surface Area | 25.78 Ų | Computational Chemistry |
| Hydrogen Bond Acceptors | 2 | Structural Analysis |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Rotatable Bonds | 1 | Conformational Analysis |
The bicyclic core geometry demonstrates significant rigidity in the pyrimidine portion while allowing conformational flexibility in the saturated cyclopentane ring [5]. Studies on similar bicyclic pyrimidine systems have shown that the fusion of five-membered rings to pyrimidine scaffolds creates distinct conformational constraints that influence both electronic properties and molecular recognition patterns [6] [7].
X-ray diffraction studies of related compounds reveal that the nitrogen atoms in the pyrimidine ring typically maintain sp² hybridization with bond angles approximating 120 degrees [8]. The chlorine substituent at the 2-position introduces electronic perturbations that affect the overall charge distribution within the bicyclic framework [9].
The dihydrocyclopentane portion of 2-chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibits significant torsional strain characteristic of five-membered saturated ring systems [10] [11]. Ring strain calculations for cyclopentane derivatives indicate torsional strain values of approximately 1.3 kilocalories per mole per methylene group, substantially lower than three- or four-membered rings but still representing a meaningful energetic contribution [11].
The envelope conformation typically adopted by the cyclopentane ring results in one carbon atom positioned out of the plane defined by the other four atoms [10]. This puckering phenomenon directly influences the spatial orientation of substituents and affects the overall three-dimensional shape of the molecule [12]. Conformational analysis studies demonstrate that cyclopentane rings undergo rapid pseudorotation at room temperature, with multiple envelope conformations interconverting with low energy barriers [13].
Table 2: Torsional Strain Parameters
| Ring System | Strain Energy (kcal/mol per CH₂) | Total Ring Strain (kcal/mol) | Conformational Preference |
|---|---|---|---|
| Cyclopentane | 1.3 | 6.5 | Envelope |
| Cyclobutane | 6.6 | 26.3 | Butterfly |
| Cyclohexane | 0.0 | 0.0 | Chair |
The torsional effects within the dihydrocyclopentane moiety create conformational preferences that influence the positioning of the isopropyl substituent at the 4-position [14]. Nuclear Magnetic Resonance spectroscopy studies of analogous cyclopenta[d]pyrimidine systems have revealed that substituent rotation can be either hindered or relatively free, depending on the specific substitution pattern and steric interactions [14].
The five-membered ring puckering introduces dynamic behavior that affects molecular recognition and binding properties [15]. Computational studies suggest that the conformational flexibility of the cyclopentane ring contributes to the overall entropy of the system while maintaining sufficient rigidity for specific molecular interactions [5].
The electronic structure of 2-chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is characterized by distinctive charge distribution patterns arising from the heterocyclic nitrogen atoms and the electron-withdrawing chlorine substituent [16] [17]. Density Functional Theory calculations on related pyrimidine systems reveal that the Highest Occupied Molecular Orbital typically exhibits significant electron density on the aromatic ring system, while the Lowest Unoccupied Molecular Orbital shows distribution across the pyrimidine framework [17] [18].
The presence of two nitrogen atoms in the pyrimidine ring creates electron-deficient regions that significantly influence chemical reactivity and molecular interactions [9]. Quantum chemical calculations indicate that chlorinated pyrimidine derivatives exhibit enhanced electrophilic character compared to their non-halogenated counterparts, with HOMO-LUMO energy gaps typically ranging from 3.0 to 5.5 electron volts [16] [18].
Table 3: Electronic Properties of Chlorinated Pyrimidine Systems
| Property | Typical Range | Impact on Reactivity |
|---|---|---|
| HOMO Energy | -6.5 to -8.0 eV | Electron donation capacity |
| LUMO Energy | -1.0 to -2.5 eV | Electron acceptance ability |
| Energy Gap | 3.0 to 5.5 eV | Chemical stability |
| Dipole Moment | 2.0 to 4.5 D | Intermolecular interactions |
The chlorine atom at the 2-position functions as a strong electron-withdrawing group, significantly altering the electron density distribution throughout the pyrimidine ring [19]. This electronic perturbation enhances the electrophilic character of carbon atoms adjacent to the nitrogen centers and influences the overall chemical behavior of the compound .
Molecular electrostatic potential calculations demonstrate that the nitrogen atoms serve as primary sites for electrophilic attack, while the carbon atoms bearing electron-withdrawing substituents exhibit enhanced susceptibility to nucleophilic substitution reactions [9]. The electronic distribution patterns directly correlate with observed chemical reactivity and binding affinity in biological systems [21].
Comparative structural analysis between 2-chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine and its non-chlorinated analogues reveals significant differences in both geometric and electronic properties [22] [23]. The absence of the chlorine substituent in analogous compounds results in altered electron distribution patterns and modified conformational preferences [4].
Non-chlorinated cyclopenta[d]pyrimidine derivatives typically exhibit higher electron density within the pyrimidine ring system, leading to enhanced nucleophilic character and different reactivity patterns [24]. The electronic properties of the parent 4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine system demonstrate reduced electrophilic character compared to the chlorinated derivative [17].
Table 4: Comparative Analysis of Structural Parameters
| Compound | Molecular Weight | LogP | Electronic Character | Conformational Flexibility |
|---|---|---|---|---|
| 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 196.68 | 2.74 | Electrophilic | Moderate |
| 4-Isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 162.23 | 2.15 | Nucleophilic | High |
| 2-Methyl-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 176.26 | 2.89 | Neutral | High |
Crystallographic studies of non-chlorinated analogues indicate that the absence of halogen substitution allows for greater conformational freedom and different packing arrangements in the solid state [25]. The hydrogen bonding patterns observed in crystal structures of non-halogenated derivatives differ substantially from those containing electron-withdrawing substituents [4].
The comparative analysis reveals that chlorine substitution introduces significant changes in molecular polarity, with the chlorinated compound exhibiting enhanced lipophilicity as indicated by the higher logarithm of the partition coefficient value [1]. These electronic and structural differences directly translate to altered biological activity profiles and different pharmacological properties in related medicinal chemistry applications [19].
Dihydrofolate reductase represents a critical enzyme in the folate biosynthesis pathway, serving as the primary target for numerous therapeutic agents across multiple disease states. The enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate using nicotinamide adenine dinucleotide phosphate as a cofactor [3] [4]. This biochemical transformation is essential for one-carbon transfer reactions required for DNA synthesis, purine biosynthesis, and amino acid metabolism.
The structural framework of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine aligns with established pharmacophores for dihydrofolate reductase inhibition. Pyrimidine derivatives have demonstrated significant potential as dihydrofolate reductase inhibitors, with the 2,4-diaminopyrimidine scaffold serving as a fundamental structural motif in numerous clinically relevant compounds [5] [6]. The presence of the chlorine substituent at position 2 enhances the electron-withdrawing properties of the pyrimidine ring, potentially improving binding affinity to the enzyme active site.
Table 1: Dihydrofolate Reductase Inhibition Data for Cyclopenta[d]pyrimidine Derivatives
| Compound Structure | Target Enzyme | IC₅₀ (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine | P. carinii DHFR | 1.8-12.0 | >100 | [7] |
| Cyclopenta[d]pyrimidine analogues | T. gondii DHFR | 0.14-21.0 | Variable | [8] |
| Trimethoprim analogues | Human DHFR | 0.20-0.28 | 1.0 | [9] |
| Classical antifolates | Bacterial DHFR | 0.057-3.5 | >1000 | [10] |
The mechanism of dihydrofolate reductase inhibition by pyrimidine derivatives involves competitive binding to the active site, where the pyrimidine ring mimics the pterin portion of the natural substrate. The chlorine substituent at position 2 of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine may enhance binding through additional electrostatic interactions with amino acid residues in the active site. The isopropyl group at position 4 provides hydrophobic interactions that can contribute to binding affinity and selectivity.
Fragment-based drug discovery approaches have demonstrated the utility of pyrimidine scaffolds in developing novel dihydrofolate reductase inhibitors. The combination of the rigid cyclopentane ring with the pyrimidine core creates a unique three-dimensional structure that may access distinct binding pockets within the enzyme active site [10] [11]. This structural arrangement potentially allows for selective inhibition of pathogenic dihydrofolate reductase enzymes while minimizing effects on human variants.
The application of structure-based virtual screening methodologies has emerged as a powerful approach for identifying potential kinase inhibitors within chemical libraries. Protein kinases represent one of the most extensively targeted protein families in contemporary drug discovery, with their involvement in oncological, inflammatory, and neurological disorders making them attractive therapeutic targets [12] [13].
The structural characteristics of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine align with established kinase inhibitor pharmacophores. The pyrimidine core has been extensively utilized in the construction of kinase inhibitors, including eight compounds that have received approval from regulatory agencies [14]. The bicyclic nature of the cyclopenta[d]pyrimidine system provides a rigid framework that can effectively occupy the adenosine triphosphate binding pocket of kinase enzymes.
Virtual screening campaigns targeting kinase families have demonstrated the effectiveness of ensemble-based approaches using multiple protein conformations. Studies utilizing panels of protein kinase targets including epidermal growth factor receptor, cyclin-dependent kinase 2, and vascular endothelial growth factor receptor 2 have shown that incorporation of multiple kinase structures significantly enhances screening performance [13] [15]. The use of multi-state modeling protocols addresses the conformational flexibility inherent in kinase active sites, particularly the distinct conformational states associated with different inhibitor types.
Table 2: Virtual Screening Results for Cyclopenta[d]pyrimidine Kinase Inhibitors
| Kinase Target | Binding Score (kcal/mol) | Predicted Activity | Selectivity Profile | Reference |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor | -9.2 to -8.5 | Moderate | Pan-kinase | [16] |
| Cyclin-Dependent Kinase 2 | -8.8 to -7.9 | High | Selective | [17] |
| Anaplastic Lymphoma Kinase | -9.1 to -8.2 | Moderate | Multi-kinase | [16] |
| Protein Kinase B/Akt | -10.2 to -9.4 | High | Selective | [18] |
The discovery and optimization of 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds as adenosine triphosphate-competitive kinase inhibitors has been extensively documented. These compounds demonstrate selective inhibition of protein kinase B/Akt isoforms with potent biochemical activity and favorable selectivity profiles against related kinase families [18]. The structural framework allows for effective hinge region binding while maintaining selectivity through interactions with residues in the kinase active site.
Structure-activity relationship studies have revealed that modifications to the cyclopenta[d]pyrimidine core can significantly influence kinase selectivity and potency. The presence of the chlorine substituent at position 2 may enhance binding affinity through halogen bonding interactions with kinase residues, while the isopropyl group at position 4 can provide selectivity through steric interactions with the binding pocket [14] [17].
Recent advances in structure-based virtual screening have incorporated machine learning approaches to improve hit identification rates. These methods utilize ensemble docking protocols with kinase-specific scoring functions to enhance the discrimination between active and inactive compounds [15] [19]. The integration of ligand efficiency metrics and binding kinetics prediction has further refined the virtual screening process for kinase targets.
Surface plasmon resonance technology has established itself as the gold standard for characterizing biomolecular interactions in real-time without the requirement for fluorescent or radioactive labels. This optical detection technique enables precise measurement of binding kinetics, affinity constants, and thermodynamic parameters for protein-ligand interactions [30] [31].
The application of surface plasmon resonance to study interactions involving 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine would provide comprehensive binding characterization across its potential target proteins. The technique offers exceptional sensitivity for detecting interactions with dissociation constants ranging from nanomolar to millimolar concentrations, making it suitable for evaluating both high-affinity and weak binding interactions [32] [33].
The experimental design for surface plasmon resonance studies typically involves immobilization of the target protein on a sensor chip surface, followed by injection of the compound at various concentrations. The resulting sensorgram provides real-time monitoring of association and dissociation phases, enabling determination of kinetic rate constants and equilibrium binding parameters [34] [31]. For small molecules like 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, careful optimization of experimental conditions is essential to achieve reliable binding measurements.
Table 4: Surface Plasmon Resonance Parameters for Pyrimidine-Protein Interactions
| Protein Target | Association Rate (M⁻¹s⁻¹) | Dissociation Rate (s⁻¹) | Dissociation Constant (μM) | Reference |
|---|---|---|---|---|
| Dihydrofolate Reductase | 1.2 × 10⁶ | 2.4 × 10⁻² | 0.020 | [35] |
| Protein Kinase B/Akt | 8.5 × 10⁵ | 1.8 × 10⁻² | 0.021 | [36] |
| Adenosine A1 Receptor | 3.2 × 10⁵ | 4.1 × 10⁻³ | 0.013 | [37] |
| Dopamine D2 Receptor | 2.1 × 10⁵ | 3.8 × 10⁻³ | 0.018 | [38] |
Fragment-based drug discovery has extensively utilized surface plasmon resonance for screening small molecule libraries against target proteins. The technique enables identification of weak binding fragments that can serve as starting points for medicinal chemistry optimization [39] [40]. The relatively low molecular weight of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine makes it an ideal candidate for fragment screening approaches.
The advantages of surface plasmon resonance in drug discovery include its ability to provide binding kinetics information that complements thermodynamic measurements. The technique can distinguish between compounds with similar binding affinities but different kinetic profiles, which may translate to distinct pharmacological properties [41] [32]. This information is particularly valuable for understanding structure-activity relationships and optimizing compound properties.
Advanced surface plasmon resonance platforms now offer enhanced throughput capabilities, with instruments capable of screening thousands of compounds per day while maintaining high data quality. The integration of surface plasmon resonance with other biophysical techniques provides comprehensive characterization of protein-ligand interactions, enabling informed decision-making in drug discovery programs [36] [40].